molecular formula C16H28O2 B159425 Geranyl hexanoate CAS No. 10032-02-7

Geranyl hexanoate

Cat. No. B159425
CAS RN: 10032-02-7
M. Wt: 252.39 g/mol
InChI Key: ARVSCQUZFFSNKF-NTCAYCPXSA-N
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Description

Geranyl hexanoate is a colorless liquid with a pleasant floral or fruity rose aroma . It is insoluble in water but soluble in organic solvents .


Synthesis Analysis

Geranyl hexanoate can be synthesized through microwave-assisted enzymatic synthesis in solvent-free systems . The process variables were optimized for the synthesis of geranyl acetoacetate, achieving 85% conversion after 60 min using a 1:5 substrates molar ratio (ester to geraniol), 80 °C and 8.4% of Lipozyme 435 lipase without removal of the co-produced methanol . A 95% conversion was reached after 30 min using 1:6 substrates molar ratio, 70 °C and 7% lipase in the presence of 5Å molecular sieves for the methanol capture .


Molecular Structure Analysis

The molecular structure of Geranyl hexanoate is similar to that of Geraniol . Geraniol is a monoterpenoid and an alcohol, and it is the primary component of citronella oil and is a primary component of rose oil and palmarosa oil .


Chemical Reactions Analysis

Geranyl hexanoate can be synthesized through microwave-assisted enzymatic synthesis . The reaction conditions include a molar ratio of 1:3, 70 °C, 7% of enzyme amount, and 5Å MS .


Physical And Chemical Properties Analysis

Geranyl hexanoate is a colorless liquid but commercial samples can appear yellowish . It has low solubility in water, but it is soluble in common organic solvents .

Scientific Research Applications

Flavors and Fragrances

Geranyl caproate is used in the flavor and fragrance industry due to its pleasant floral and fruity notes. It imparts a geranium-like scent with waxy and rose nuances, making it suitable for various perfumery and food flavoring applications .

Protein Prenylation

In the field of biochemistry, Geranyl caproate may be involved in protein prenylation, a post-translational modification where lipid groups like farnesyl or geranylgeranyl groups are added to proteins, facilitating their anchoring to cell membranes .

Pheromone Research

Geranyl hexanoate has been identified in pheromone gland extracts of certain insect species, such as the click beetle Agriotes sordidus. It is used in entomological studies to understand interspecific effects and behaviors triggered by pheromones .

Microwave-Assisted Enzymatic Synthesis

Research in green chemistry has explored the microwave-assisted enzymatic synthesis of esters, including Geranyl hexanoate. This method is considered efficient and environmentally friendly for producing various geraniol esters .

Anticancer Research

While specific studies on Geranyl caproate’s anticancer properties are not readily available, related compounds like Geranyl acetate have shown potential anticancer effects in pre-clinical studies, suggesting a possible area of research for Geranyl caproate as well .

Pest Control

Advances in research are exploring the use of Geranyl compounds in pest control due to their strong aroma, which can act as an effective insect repellent. This application could extend to Geranyl caproate given its similar properties .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research directions should point to the application of plant biotechnology with a significant role in conservation strategy and to stimulate commercial interest . Geranyl hexanoate shows some activity as an aggregation pheromone , suggesting potential applications in pest management strategies.

Mechanism of Action

Geranyl caproate, also known as geranyl hexanoate, is a natural compound found in various plants and is commonly used in the flavor and fragrance industries . This article will explore the mechanism of action of geranyl caproate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that geranyl compounds, in general, have shown potential anticancer properties . More research is needed to identify the specific molecular targets of geranyl caproate.

Mode of Action

The exact mode of action of geranyl caproate remains unclear due to the lack of comprehensive studies. Geraniol, a related compound, has been found to inhibit the activities of alanine aminotransferase and aspartate aminotransferase in serum

Biochemical Pathways

Geranyl caproate is part of the terpenoid class of compounds, which are synthesized from the isoprenoid pathway . The biosynthesis of geranyl caproate likely involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form geranyl pyrophosphate, which is then esterified with hexanoic acid to form geranyl caproate .

Pharmacokinetics

Geraniol, a related compound, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties of geranyl caproate may differ from those of geraniol due to differences in their chemical structures.

Result of Action

Geranyl compounds have been found to exhibit anticancer activity . Geranyl caproate may have similar effects, but more research is needed to confirm this.

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVSCQUZFFSNKF-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881398
Record name Geranyl hexanoate
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Molecular Weight

252.39 g/mol
Source PubChem
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Physical Description

colourless liquid with a rose-geranium, pineapple, banana odour
Record name Geranyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/627/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.890 (15.5°)
Record name Geranyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/627/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl hexanoate

CAS RN

10032-02-7, 68310-59-8
Record name Geranyl hexanoate
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Record name Geranyl hexanoate
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Record name Hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Hexanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Geranyl hexanoate
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Record name Geranyl hexanoate
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Record name Neryl hexanoate
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Record name GERANYL HEXANOATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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